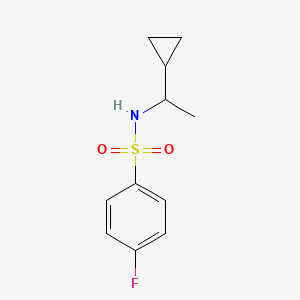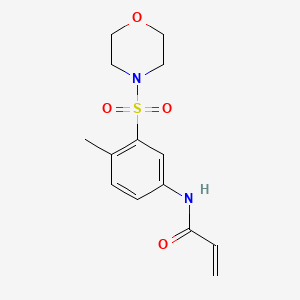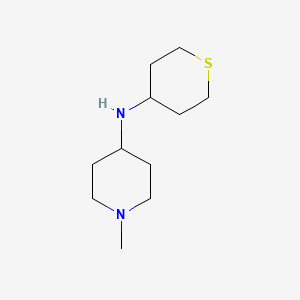
N-Butyl-1-phthalazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-1-phthalazinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a phthalazinamine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-Butyl-1-phthalazinamine involves the inhibition of PKC activity. The compound binds to the regulatory domain of PKC, preventing its activation. This inhibition results in the downregulation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
N-Butyl-1-phthalazinamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated the compound's ability to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. The compound has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-Butyl-1-phthalazinamine has several advantages and limitations for lab experiments. One of the advantages is its high purity, which makes it suitable for use in various biochemical and pharmacological assays. However, the compound's low solubility in water can limit its use in some experiments, requiring the use of organic solvents.
Orientations Futures
There are several future directions for research on N-Butyl-1-phthalazinamine. One area of research is the development of more efficient synthesis methods to improve the compound's yield and purity. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders. Additionally, the compound's pharmacokinetics and toxicity need to be further studied to assess its safety and efficacy in vivo.
In conclusion, N-Butyl-1-phthalazinamine is a chemical compound that has potential therapeutic applications. The compound's ability to inhibit PKC activity has been shown to have potential applications in cancer treatment. The compound's high purity and ability to inhibit cancer cell growth make it suitable for use in various biochemical and pharmacological assays. However, the compound's low solubility in water can limit its use in some experiments. Further research is needed to investigate the compound's potential therapeutic applications in other diseases and assess its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of N-Butyl-1-phthalazinamine can be achieved using different methods. One of the methods involves the reaction of 4,5-diaminophthalazine with butyl bromide in the presence of a base. Another method involves the reaction of 4,5-diaminophthalazine with butyl isocyanate. Both methods have been reported to yield N-Butyl-1-phthalazinamine with high purity.
Applications De Recherche Scientifique
N-Butyl-1-phthalazinamine has been studied for its potential therapeutic applications. One of the significant areas of research is the compound's ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC activity has been shown to have potential therapeutic applications in cancer treatment.
Propriétés
IUPAC Name |
N-butylphthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-3-8-13-12-11-7-5-4-6-10(11)9-14-15-12/h4-7,9H,2-3,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSKLVMGCGRFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NN=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butylphthalazin-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)

![6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7541689.png)
![Ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B7541690.png)
![Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7541696.png)
![Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate](/img/structure/B7541701.png)
![3-[[2-(3-Fluorophenyl)ethylamino]methyl]phenol](/img/structure/B7541703.png)


![5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541720.png)
![5-methyl-N-(1-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7541727.png)